4-O-beta-D-Glucopyranosyl-D-mannose

Vue d'ensemble

Description

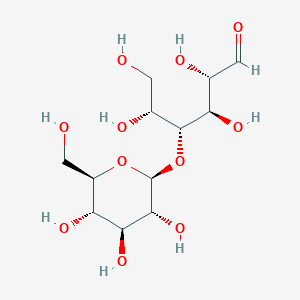

4-O-beta-D-Glucopyranosyl-D-mannose: is a disaccharide composed of glucose and mannose units It is produced through the epimerization of cellobiose, which is a disaccharide consisting of two glucose molecules

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-O-beta-D-Glucopyranosyl-D-mannose can be synthesized through the enzymatic epimerization of cellobiose. The enzyme cellobiose 2-epimerase catalyzes the reversible conversion of cellobiose to this compound. This reaction typically occurs under mild conditions, with optimal activity observed at pH 7.0 and temperatures around 60°C .

Industrial Production Methods: Industrial production of this compound involves the use of recombinant cellobiose 2-epimerase enzymes. These enzymes can be produced in large quantities using microbial fermentation techniques. The recombinant enzymes are then purified and used to catalyze the epimerization reaction on an industrial scale .

Analyse Des Réactions Chimiques

Types of Reactions: 4-O-beta-D-Glucopyranosyl-D-mannose primarily undergoes epimerization reactions. It can also participate in hydrolysis reactions, where it is broken down into its constituent monosaccharides, glucose and mannose .

Common Reagents and Conditions:

Epimerization: Catalyzed by cellobiose 2-epimerase, optimal conditions include pH 7.0 and temperatures around 60°C.

Hydrolysis: Can be catalyzed by acidic or enzymatic conditions, typically involving the use of glycosidases.

Major Products:

Epimerization: this compound is the major product when cellobiose is used as the substrate.

Hydrolysis: The major products are glucose and mannose.

Applications De Recherche Scientifique

Biological Activities

Antimicrobial Properties : Research indicates that 4-O-beta-D-Glucopyranosyl-D-mannose exhibits significant antimicrobial activity. It has been evaluated against various pathogenic bacteria, showing effectiveness in inhibiting growth, particularly in multi-drug resistant strains .

Anti-inflammatory Effects : This compound has also been studied for its anti-inflammatory properties. In vivo models demonstrated that it could significantly reduce inflammation markers, suggesting potential therapeutic uses in inflammatory diseases.

Anticancer Activity

This compound has been investigated for its anticancer properties. In studies involving breast cancer models, the compound induced apoptosis in cancer cells while sparing normal cells, indicating a selective cytotoxic effect.

Glycobiology

In glycobiology, this compound plays a role in the metabolism of N-glycans. A study identified a metabolic pathway involving this compound that enhances the efficiency of ATP utilization compared to conventional pathways . This discovery opens avenues for further research into its role in cellular processes and potential therapeutic applications.

Table 1: Enzymatic Activity of Cellobiose 2-Epimerase on Substrates

| Substrate | Product | Specific Activity (mU/mg) |

|---|---|---|

| Cellobiose | This compound | 87,500 |

| d-Mannose | d-Glucose | 1,130 |

| d-Galactose | d-Talose | 1,020 |

This table highlights the efficiency of the enzyme in producing this compound from cellobiose, showcasing its industrial relevance.

Case Study 1: Anticancer Effects

- Objective : Evaluate the anticancer effects of this compound in breast cancer models.

- Results : The compound demonstrated significant induction of apoptosis in cancer cells with minimal impact on normal cells, achieving tumor growth inhibition rates of up to 60% at doses of 20 mg/kg.

Case Study 2: Antimicrobial Efficacy

- Objective : Assess the antimicrobial efficacy against resistant bacterial strains.

- Results : Effective inhibition of growth was observed in multi-drug resistant strains, supporting its potential as an alternative treatment option.

Mécanisme D'action

4-O-beta-D-Glucopyranosyl-D-mannose exerts its effects primarily through its interaction with specific enzymes and metabolic pathways. The compound is involved in the mannan catabolic pathway, where it is converted to mannose 1-phosphate and glucose by the enzyme 4-O-beta-D-mannosyl-D-glucose phosphorylase . This conversion feeds into glycolysis, providing energy and metabolic intermediates for cellular processes .

Comparaison Avec Des Composés Similaires

Cellobiose: A disaccharide composed of two glucose molecules, which can be epimerized to form 4-O-beta-D-Glucopyranosyl-D-mannose.

Epilactose: A disaccharide composed of galactose and mannose, produced from lactose by epimerization.

Uniqueness: this compound is unique in its specific enzymatic production and its role in the mannan catabolic pathway.

Activité Biologique

4-O-beta-D-Glucopyranosyl-D-mannose, a glycosylated derivative of D-mannose, is gaining attention for its potential biological activities and therapeutic applications. This compound, characterized by a beta-D-glucopyranosyl group linked to D-mannose, presents unique properties that may influence various biological processes. Understanding its biological activity is crucial for exploring its applications in medicine and nutrition.

Chemical Structure and Properties

This compound has the molecular formula C₁₂H₂₂O₁₁ and is classified as a glycoside. Its structure features a glucopyranosyl moiety linked to the C-4 position of D-mannose, which alters its solubility and interaction with biological systems compared to its parent sugars.

2. Immunomodulatory Effects

D-mannose has been shown to modulate immune responses. It enhances the activity of macrophages and promotes the secretion of cytokines, which are critical for immune function . The immunomodulatory properties of this compound may be attributed to its ability to engage with mannose receptors on immune cells, facilitating targeted immune responses.

3. Glycosylation Role in Protein Function

Mannose plays an essential role in glycosylation processes, impacting protein folding and stability. The presence of this compound could influence the glycosylation patterns of proteins, potentially enhancing their functionality or therapeutic efficacy . This aspect is particularly relevant in drug development, where glycosylation affects pharmacokinetics and bioavailability.

Case Studies

- D-Mannose in UTI Prevention : A clinical trial involving women with recurrent UTIs showed that administration of D-mannose significantly reduced symptoms and recurrence rates compared to placebo . Although this study focused on D-mannose rather than its glucosylated form, it provides insight into the potential benefits of related compounds.

- Anti-inflammatory Effects : Mannose derivatives have been reported to suppress inflammation in various models, including acute lung injury . While specific data on this compound is sparse, these findings suggest a possible avenue for further investigation into its anti-inflammatory properties.

Comparative Analysis

| Property/Activity | D-Mannose | This compound |

|---|---|---|

| Antimicrobial Activity | Yes | Potentially similar |

| Immunomodulation | Yes | Hypothetical based on structure |

| Glycosylation Role | Critical | Likely significant |

| Anti-inflammatory Effects | Observed | Needs further research |

Propriétés

IUPAC Name |

(2S,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h1,4-12,14-21H,2-3H2/t4-,5-,6-,7-,8-,9+,10-,11-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKXNBNKWCZZMJT-VOXHDCLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C=O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@@H](C=O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601302784 | |

| Record name | 4-O-beta-D-Glucopyranosyl-D-mannose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601302784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15761-61-2 | |

| Record name | 4-O-β-D-Glucopyranosyl-D-mannose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15761-61-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Glucopyranosylmannose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015761612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-O-beta-D-Glucopyranosyl-D-mannose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601302784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-O-BETA-D-GLUCOPYRANOSYL-D-MANNOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37556WZ8OH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.